Octadecylboronic acid

Overview

Description

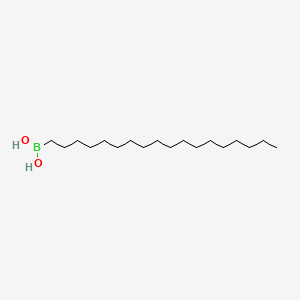

Octadecylboronic acid is an organoboron compound with the molecular formula C₁₈H₃₉BO₂. It is characterized by a long alkyl chain attached to a boronic acid functional group. This compound is known for its unique properties, including its ability to form reversible covalent bonds with diols, making it useful in various chemical and biological applications .

Mechanism of Action

Target of Action

Octadecylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The primary target of this compound in this context is the palladium catalyst, to which it donates a carbon group during the transmetalation step of the reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . This is a nucleophilic process where the carbon group from the boron compound (this compound) is transferred to the palladium catalyst . This interaction results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic compounds .

Biochemical Pathways

For instance, boric acid has been reported to inhibit biofilm formation and hyphal transformation of Candida albicans , which are critical virulence factors . More research is needed to elucidate the specific biochemical pathways affected by this compound.

Result of Action

The primary result of this compound’s action in the context of Suzuki-Miyaura coupling is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds, which is crucial in various fields, including pharmaceuticals, agrochemicals, and materials science

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of Suzuki-Miyaura coupling, the reaction conditions, such as temperature, solvent, and the presence of other reagents, can significantly impact the efficiency of the reaction . Furthermore, the stability of this compound may be affected by factors such as temperature, humidity, and pH. More research is needed to fully understand how these and other environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Octadecylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent complexes with biomolecules such as sugars, amino acids, and hydroxamic acids. These interactions are facilitated by the boronic acid group’s ability to form stable complexes with diols and other Lewis base donors. This compound interacts with enzymes, proteins, and other biomolecules through these reversible covalent bonds, influencing various biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with biomolecules can alter the activity of enzymes and proteins, leading to changes in cellular processes. For example, this compound can impact glucose metabolism by interacting with enzymes involved in glycolysis and gluconeogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of reversible covalent bonds. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. This compound can bind to active site serines in enzymes, inhibiting their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic processes, while at high doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s activity changes significantly at certain dosage levels. High doses of this compound can lead to toxicity, affecting liver and kidney function in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to glucose and lipid metabolism. The compound interacts with enzymes such as hexokinase and phosphofructokinase, influencing metabolic flux and metabolite levels. These interactions can lead to changes in energy production and storage within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, influencing its localization and activity. For example, this compound can bind to membrane transporters, facilitating its uptake into cells and distribution to various organelles .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. These localization signals ensure that this compound reaches its target sites within the cell, optimizing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecylboronic acid can be synthesized through several methods. One common approach involves the reaction of octadecylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: In an industrial setting, this compound can be produced using a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or borates.

Reduction: It can be reduced to form octadecylborane, a compound with different reactivity.

Substitution: The boronic acid group can participate in substitution reactions, particularly with diols, to form cyclic boronate esters.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Diols or polyols in the presence of a catalyst, such as palladium.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Octadecylborane.

Substitution: Cyclic boronate esters.

Scientific Research Applications

Octadecylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for the synthesis of complex organic molecules and as a building block for the construction of boron-containing polymers.

Biology: The compound is employed in the development of sensors for detecting carbohydrates and other biomolecules due to its ability to form reversible covalent bonds with diols.

Industry: this compound is used in the production of specialty chemicals, including surfactants and lubricants.

Comparison with Similar Compounds

- Phenylboronic acid

- Methylboronic acid

- Butylboronic acid

Comparison: Octadecylboronic acid is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its ability to interact with lipid membranes and hydrophobic environments. In contrast, phenylboronic acid and methylboronic acid have shorter chains and are more hydrophilic. Butylboronic acid, with a medium-length chain, exhibits intermediate properties. The long alkyl chain of this compound makes it particularly useful in applications requiring hydrophobic interactions .

Biological Activity

Octadecylboronic acid (ODBA) is a synthetic organoboron compound characterized by its long aliphatic hydrocarbon chain and a boronic acid functional group. This unique structure imparts both amphiphilic properties and significant biological activity, making ODBA a compound of interest in various fields, including medicinal chemistry, materials science, and nanotechnology. This article explores the biological activities of ODBA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

ODBA consists of an octadecyl group (C18H37-) attached to a boronic acid functional group (B(OH)2). This configuration allows ODBA to engage in Lewis acid-base interactions due to the empty p orbital on boron, enabling the formation of reversible covalent bonds with electron-donating groups such as alcohols and amines . The amphiphilic nature of ODBA facilitates self-assembly in aqueous environments, which is crucial for its biological applications.

Biological Activities

Research has highlighted several biological activities associated with boronic acids, including ODBA:

- Anticancer Activity : Boronic acids have been recognized for their potential in cancer therapy. ODBA can inhibit proteasomal activity, similar to other boronic acid derivatives like bortezomib, which is used in treating multiple myeloma . The mechanism involves reversible binding to proteasome components, leading to apoptosis in cancer cells.

- Antibacterial and Antiviral Properties : Boronic acids exhibit antibacterial and antiviral activities by interacting with bacterial cell walls and viral proteins. ODBA's ability to form complexes with hydroxyl-containing compounds enhances its effectiveness against various pathogens .

- Enzyme Inhibition : ODBA can act as a reversible inhibitor for enzymes such as serine proteases by forming covalent bonds with serine residues in the active site. This property is beneficial for designing enzyme inhibitors for therapeutic applications .

Case Studies

Several studies illustrate the biological applications of ODBA:

- Study on Cancer Cell Lines : A recent study investigated the effects of ODBA on various cancer cell lines. Results showed that ODBA treatment led to a significant reduction in cell viability, indicating its potential as an anticancer agent .

- Antimicrobial Testing : In another study, ODBA was tested against common bacterial strains. The results demonstrated that ODBA exhibited substantial antibacterial activity, particularly against Gram-positive bacteria .

Data Tables

The following table summarizes key findings related to the biological activities of ODBA:

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibits proteasomal activity | |

| Antibacterial | Disrupts bacterial cell wall integrity | |

| Enzyme Inhibition | Forms covalent bonds with enzyme active sites |

Research Findings

Recent research has focused on enhancing the stability and efficacy of boronic acids in biological contexts. One study found that modifying the structure of ODBA could improve its oxidative stability while maintaining its ability to form reversible covalent linkages with biological targets . This finding suggests that structural modifications could lead to more effective therapeutic agents.

Properties

IUPAC Name |

octadecylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h20-21H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDBMZFQJKWYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCCCCCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196181 | |

| Record name | 1-Stearylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4445-09-4 | |

| Record name | 1-Stearylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does octadecylboronic acid contribute to the detection of dopamine in the described bioluminescent device?

A1: The research paper [] describes a system where this compound is incorporated into the lipid bilayer of polydiacetylene liposomes. While the paper doesn't delve into the specific interaction mechanism, boronic acids are known for their ability to reversibly bind with cis-diols. [] It's likely that the boronic acid moiety of this compound interacts with the catechol group (containing cis-diols) of dopamine. This interaction could potentially alter the liposome structure, impacting the encapsulated aequorin's bioluminescence and enabling dopamine detection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.